molecular formula C10H12N4 B1483927 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine CAS No. 2091684-34-1

1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Cat. No. B1483927
CAS RN: 2091684-34-1
M. Wt: 188.23 g/mol
InChI Key: BTTYJGBSUVWTQA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine” is not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine” are not explicitly mentioned in the available resources.

Scientific Research Applications

Anti-Fibrosis Activity

The compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, the pyrimidine moiety, which is structurally related to pyrazole derivatives, has shown a wide range of pharmacological activities, including anti-fibrosis . Compounds with this structure can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Antimicrobial Properties

Pyrazole derivatives are known to exhibit antimicrobial properties. The structural similarity of the compound to pyrimidine derivatives suggests it may also possess antimicrobial activities, which could be harnessed in the development of new antibiotics .

Antiviral Applications

Similarly, the compound’s structural analogs have demonstrated antiviral effects. This suggests that “1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine” could be a candidate for the synthesis of antiviral drugs, potentially offering new treatments for viral infections .

Antitumor Potential

The pyrazole core is often found in compounds with antitumor properties. Given the compound’s structural features, it may be useful in the synthesis of antitumor agents, contributing to cancer treatment and research .

Pharmacological Activity of Oxadiazoles

The compound’s framework is conducive to the synthesis of oxadiazole derivatives, which have a broad spectrum of pharmacological activities. These activities include analgesic, anti-inflammatory, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . This versatility makes it a valuable scaffold in drug development.

Chemical Biology and Medicinal Chemistry

The compound serves as a building block in the construction of novel heterocyclic compound libraries with potential biological activities. Its versatility in chemical reactions makes it an important component in the design of privileged structures within chemical biology and medicinal chemistry .

Enzyme Activity Modulation

In the context of ionic liquids (ILs), derivatives of the compound have been found to affect enzyme activity. This suggests potential applications in biocatalysis, where modifying enzyme activity can be crucial for industrial processes .

Bioisosteres in Drug Design

Compounds containing the pyrazole moiety can act as bioisosteres, replacing other functional groups in drug molecules to improve pharmacokinetic and pharmacodynamic properties. This application is significant in the design and optimization of new drugs .

Future Directions

The future directions of “1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine” are not explicitly mentioned in the available resources .

properties

IUPAC Name

2-ethyl-5-pyridin-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-14-10(11)6-9(13-14)8-4-3-5-12-7-8/h3-7H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTYJGBSUVWTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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